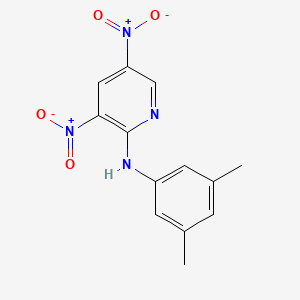
N-2-biphenylyl-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-2-(2-pyridinylthio)acetamide, commonly known as BPTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. BPTA is a small molecule inhibitor that selectively targets the protein N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins. The inhibition of NMT by BPTA has been shown to have significant effects on various biological processes, making it a promising tool for studying protein function and disease mechanisms.
作用機序
BPTA selectively targets the protein N-2-biphenylyl-2-(2-pyridinylthio)acetamide, which is responsible for the addition of myristic acid to the N-terminal glycine of many proteins. The addition of myristic acid is a crucial post-translational modification that regulates protein localization, stability, and activity. The inhibition of N-2-biphenylyl-2-(2-pyridinylthio)acetamide by BPTA prevents the addition of myristic acid, leading to the mislocalization and degradation of target proteins.
Biochemical and Physiological Effects
The inhibition of N-2-biphenylyl-2-(2-pyridinylthio)acetamide by BPTA has been shown to have significant biochemical and physiological effects. BPTA has been shown to affect protein trafficking, leading to the mislocalization and degradation of target proteins. Additionally, BPTA has been shown to affect cell proliferation and apoptosis, making it a potential tool for cancer research. BPTA has also been shown to affect the replication of various viruses, making it a potential tool for the development of antiviral therapeutics.
実験室実験の利点と制限
BPTA has several advantages as a tool for biomedical research. BPTA is a selective inhibitor of N-2-biphenylyl-2-(2-pyridinylthio)acetamide, making it a valuable tool for studying the role of N-2-biphenylyl-2-(2-pyridinylthio)acetamide in various biological processes. Additionally, BPTA is a small molecule inhibitor that can easily penetrate cells, making it a useful tool for studying intracellular processes. However, BPTA has some limitations as a research tool. BPTA has been shown to have off-target effects, leading to the inhibition of other enzymes. Additionally, BPTA has limited solubility in aqueous solutions, making it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for research on BPTA. One potential direction is the development of more potent and selective N-2-biphenylyl-2-(2-pyridinylthio)acetamide inhibitors. Additionally, BPTA can be used as a tool to study the role of N-2-biphenylyl-2-(2-pyridinylthio)acetamide in various diseases, including cancer, infectious diseases, and neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of BPTA and its potential applications in biomedical research.
合成法
BPTA can be synthesized using a multistep process that involves the reaction of 2-biphenylcarboxylic acid with thionyl chloride to form 2-biphenylcarbonyl chloride. The resulting compound is then reacted with 2-mercaptopyridine to yield BPTA. The synthesis of BPTA has been optimized to yield high purity and yield, making it a readily available compound for research purposes.
科学的研究の応用
BPTA has been extensively studied for its potential applications in biomedical research. The inhibition of N-2-biphenylyl-2-(2-pyridinylthio)acetamide by BPTA has been shown to affect various cellular processes, including protein trafficking, cell proliferation, and apoptosis. BPTA has been used to study the role of N-2-biphenylyl-2-(2-pyridinylthio)acetamide in cancer, infectious diseases, and neurological disorders. Additionally, BPTA has been used as a tool to identify novel N-2-biphenylyl-2-(2-pyridinylthio)acetamide inhibitors that can be used as potential therapeutics.
特性
IUPAC Name |
N-(2-phenylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c22-18(14-23-19-12-6-7-13-20-19)21-17-11-5-4-10-16(17)15-8-2-1-3-9-15/h1-13H,14H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWRGXCJYSOLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-allyl-N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5171107.png)


![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5171125.png)
![2-[(5-nitro-8-quinolinyl)amino]-1-butanol](/img/structure/B5171132.png)
![N-4-pyridinyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171133.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(propylamino)nicotinamide](/img/structure/B5171151.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzamide](/img/structure/B5171159.png)

![N-cyclooctyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171165.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-thienylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5171167.png)
![propyl 4-[2-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5171175.png)
![methyl 4-{[3-(2-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5171182.png)
![N-(2-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5171192.png)